3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine
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Overview
Description
3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine is a chemical compound that features a nitro group, a trifluoromethyl group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 5-(3-(trifluoromethyl)phenyl)pyridin-4-amine. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 5-(Trifluoromethyl)pyridin-2-amine
- 3-Nitro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-nitro-5-[3-(trifluoromethyl)phenyl]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)8-3-1-2-7(4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWKELLPTZZDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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